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Introduction
Isomaltulose, a structural isomer of sucrose, serves as a valuable substrate for assaying the

activity of various enzymes involved in carbohydrate metabolism.[1] Commercially produced by

the enzymatic rearrangement of sucrose, isomaltulose is hydrolyzed more slowly than sucrose

by digestive enzymes, a characteristic that makes it a subject of interest in nutrition and drug

development. This document provides detailed application notes and protocols for using

isomaltulose hydrate as a substrate in key enzyme assays, including those for sucrose

isomerase, sucrase-isomaltase, soluble acid invertase, and oligo-1,6-glucosidase.

Key Enzymes Utilizing Isomaltulose Hydrate
Isomaltulose is a disaccharide composed of glucose and fructose linked by an α-1,6 glycosidic

bond.[2] Its hydrolysis, yielding glucose and fructose, is catalyzed by several enzymes. This

makes it a suitable substrate for studying the kinetics and activity of these enzymes.

Sucrose Isomerase (Isomaltulose Synthase, EC 5.4.99.11): This enzyme catalyzes the

isomerization of sucrose to isomaltulose.[2] In the reverse direction, it can hydrolyze

isomaltulose, although its primary characterized function is synthesis. Assaying the hydrolytic

activity can be relevant in specific research contexts.
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Sucrase-Isomaltase (EC 3.2.1.48 & EC 3.2.1.10): This intestinal enzyme complex is

responsible for the final digestion of sucrose and isomaltose.[3][4] The isomaltase subunit

specifically hydrolyzes the α-1,6 linkage in isomaltulose.[3]

Soluble Acid Invertase (SAI, EC 3.2.1.26): Found in plants, this enzyme can hydrolyze the

glycosidic bond in isomaltulose, although it typically shows a higher affinity for sucrose.[5]

Oligo-1,6-glucosidase (EC 3.2.1.10): This enzyme specifically catalyzes the endohydrolysis

of 1,6-alpha-glucosidic linkages found in isomaltose and other oligosaccharides.[6]

Quantitative Data Summary
The following tables summarize the kinetic parameters of various enzymes with isomaltulose or

related substrates. This data is essential for designing enzyme assays and interpreting results.

Table 1: Kinetic Parameters of Sucrose Isomerases

Enzyme
Source

Substrate Km (mM)
Vmax
(U/mg)

Optimal
pH

Optimal
Temperat
ure (°C)

Referenc
e

Raoultella

terrigena
Sucrose 62.9 286.4 5.5 40 [7]

Erwinia sp.

Ejp617
Sucrose 69.28 118.87 6.0 40 [8]

Serratia

plymuthica

AS9

Sucrose 30.1 - - - [1]

E.

rhapontici

NX-5

Sucrose 255.1 - - - [1]

Table 2: Kinetic Parameters of Invertases
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Enzyme
Source

Substrate Km (mM)

Vmax
(µmol
min-1
mg-1)

Optimal
pH

Optimal
Temperat
ure (°C)

Referenc
e

Unnamed

Invertase
Sucrose 17.2 1302.2 4.5 - [9]

M-inv2

(truncated)
Sucrose 32.5 961.7 - - [9]

Commercia

l Yeast

Invertase

Sucrose 24 1 (mM/min) 5.5 45 [10]

Sugarcane

(stale juice)
Sucrose

Lower than

fresh

Higher

Vmax/Km
- - [11]

Experimental Protocols
Protocol 1: Sucrose Isomerase Activity Assay
This protocol is designed to measure the hydrolytic activity of sucrose isomerase using

isomaltulose hydrate as the substrate. The activity is determined by quantifying the amount of

glucose and fructose released.

Materials:

Isomaltulose hydrate solution (e.g., 100 mM in buffer)

Purified sucrose isomerase or cell lysate containing the enzyme

Citrate-phosphate buffer (50 mM, pH 6.0)

Reagents for glucose and fructose quantification (e.g., Glucose Oxidase/Peroxidase kit, or a

coupled enzyme assay with hexokinase and glucose-6-phosphate dehydrogenase)

Microplate reader or spectrophotometer
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Water bath or incubator

Procedure:

Prepare the Reaction Mixture: In a microcentrifuge tube, combine 400 µL of 50 mM citrate-

phosphate buffer (pH 6.0) with 100 µL of the enzyme sample.

Substrate Addition: Add 500 µL of 100 mM isomaltulose hydrate solution to the reaction

mixture to start the reaction.

Incubation: Incubate the reaction mixture at 35°C for a defined period (e.g., 15, 30, 60

minutes) to ensure the reaction is in the linear range.

Stop Reaction: Terminate the reaction by boiling the mixture for 5 minutes.

Quantify Products: Centrifuge the sample to pellet any precipitate. Use the supernatant to

quantify the released glucose and fructose using a suitable enzymatic assay kit according to

the manufacturer's instructions.[12][13]

Calculate Activity: One unit of enzyme activity can be defined as the amount of enzyme that

catalyzes the formation of 1 µmol of glucose and fructose per minute under the specified

conditions.

Protocol 2: Sucrase-Isomaltase Activity Assay
This protocol measures the activity of the sucrase-isomaltase complex from intestinal brush

border membrane preparations.

Materials:

Isomaltulose hydrate solution (e.g., 50 mM in maleate buffer)

Intestinal brush border membrane preparation

Maleate buffer (0.1 M, pH 6.5)

Reagents for glucose quantification
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Microplate reader or spectrophotometer

Water bath or incubator

Procedure:

Prepare the Reaction Mixture: In a microcentrifuge tube, add 50 µL of the intestinal brush

border membrane preparation to 50 µL of 0.1 M maleate buffer (pH 6.5).

Substrate Addition: Start the reaction by adding 100 µL of 50 mM isomaltulose hydrate
solution.

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., 1 M Tris-HCl, pH 7.0) or

by heat inactivation.

Quantify Glucose: Determine the amount of glucose released using a glucose oxidase-based

assay.

Calculate Activity: Express the enzyme activity as µmoles of glucose released per minute per

milligram of protein.
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Caption: General workflow for an enzyme assay using isomaltulose hydrate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15573859?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomaltulose
(α-D-glucopyranosyl-(1→6)-D-fructofuranose)

Enzyme
(e.g., Sucrase-Isomaltase,

Oligo-1,6-glucosidase)

 hydrolysis

Products

D-Glucose D-Fructose

Click to download full resolution via product page

Caption: Enzymatic hydrolysis of isomaltulose into glucose and fructose.

Conclusion
Isomaltulose hydrate is a versatile and specific substrate for assaying a range of

carbohydrate-metabolizing enzymes. The protocols and data provided herein offer a solid

foundation for researchers to develop and execute reliable enzyme assays. The slower rate of

hydrolysis compared to sucrose makes it particularly useful for studying enzymes with α-1,6-

glucosidic linkage specificity and for applications requiring a more controlled release of

monosaccharides. Careful consideration of optimal pH, temperature, and substrate

concentration, as outlined in the provided data, is crucial for obtaining accurate and

reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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